N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide
Description
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-11-17(23-22-14)19(25)21-12-16-9-6-10-20-18(16)24(2)13-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWXLDPWLNFELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine and benzyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-3-carboxamide
- N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
